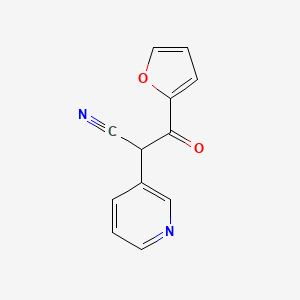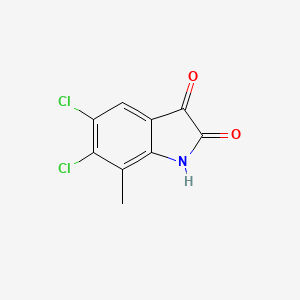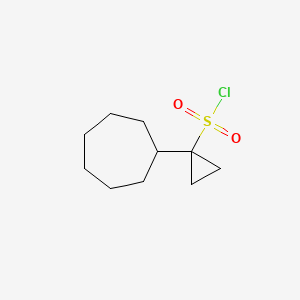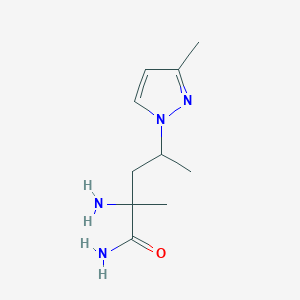![molecular formula C7H6ClN3 B13636296 6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13636296.png)
6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, with a chlorine atom at the 6th position and a methyl group at the 3rd position. Pyrazolo[1,5-a]pyrimidines are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-chloropyrazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antiviral activities.
Industry: The compound is used in the development of fluorescent probes and materials for optoelectronic applications
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, blocking its activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the chlorine and methyl substitutions.
3-Methylpyrazolo[1,5-a]pyrimidine: Lacks the chlorine atom at the 6th position.
6-Chloropyrazolo[1,5-a]pyrimidine: Lacks the methyl group at the 3rd position
Uniqueness
6-Chloro-3-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of both the chlorine atom at the 6th position and the methyl group at the 3rd position. These substitutions can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
6-chloro-3-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-10-11-4-6(8)3-9-7(5)11/h2-4H,1H3 |
Clé InChI |
HXFDBRRNDYLEJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2N=CC(=CN2N=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2-Bromoethyl)spiro[3.3]heptan-1-one](/img/structure/B13636225.png)










